molecular formula C16H9Cl2NOS2 B2716677 (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 292169-34-7

(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2716677
CAS No.: 292169-34-7
M. Wt: 366.27
InChI Key: ZDXKRKMKDMPTLB-NTEUORMPSA-N
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Description

(5E)-3-(4-Chlorophenyl)-5-[(3-Chlorophenyl)Methylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One (CAS: 292169-34-7, MFCD01963848) is a rhodanine derivative characterized by:

  • Substituents: A 4-chlorophenyl group at position 3 and a 3-chlorophenylmethylidene group at position 5.
  • Key Features: The E-configuration of the benzylidene moiety ensures a planar, conjugated structure, enhancing π-π stacking interactions. The thioxo group at position 2 enables hydrogen bonding and metal coordination .

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NOS2/c17-11-4-6-13(7-5-11)19-15(20)14(22-16(19)21)9-10-2-1-3-12(18)8-10/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXKRKMKDMPTLB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-chlorobenzylidene thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the thiazolidinone ring. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidine derivatives exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Thiazolidine derivatives have shown significant antibacterial and antifungal properties. Studies suggest that the compound can inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Compounds similar to (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have been evaluated for their anticancer activity. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Anti-inflammatory Effects : Research has demonstrated that thiazolidine derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have explored the applications of this compound in various fields:

  • Antimicrobial Research : A study published in Molecules demonstrated the antimicrobial efficacy of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazolidine structure could enhance activity against resistant strains .
  • Cancer Therapy : In vitro studies have shown that thiazolidine compounds can inhibit cancer cell proliferation. For instance, one study highlighted the potential of these compounds to induce apoptosis in breast cancer cells by activating caspase pathways .
  • Inflammation Modulation : Research has indicated that thiazolidine derivatives can reduce inflammation markers in animal models of arthritis. This suggests a therapeutic role in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Structural and Electronic Comparisons
Compound (CAS/Reference) Substituents Molecular Weight (g/mol) Key Features
Target Compound (292169-34-7) 4-Cl-Ph (position 3), 3-Cl-Ph-CH= (position 5) ~393.3 High lipophilicity, planar E-configuration, thioxo H-bonding
(5Z)-5-(2-Methylbenzylidene)-3-Phenyl-2-Thioxo-Thiazolidin-4-One 2-Me-Ph-CH= (Z-configuration), Ph (position 3) ~316.4 Z-configuration causes steric hindrance; methyl group reduces polarity
5-[5-(4-Cl-Ph)-Furan-2-Ylmethylene]-3-Me-2-Thioxo-Thiazolidin-4-One (MFCD00547057) Furan-2-yl-CH= (4-Cl-Ph), Me (position 3) ~379.8 Furan oxygen increases polarity; reduced aromaticity vs. benzene
(5E)-3-(3-Cl-Ph)-5-(2-MeO-Ph-CH=)-2-Thioxo-Thiazolidin-4-One (340972-37-4) 3-Cl-Ph (position 3), 2-MeO-Ph-CH= (position 5) ~361.9 Methoxy group donates electrons, altering electronic distribution

Key Insights :

  • Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature enhances oxidative stability compared to methoxy’s electron-donating effects, which may improve solubility but reduce metabolic resistance .
  • Furan vs. Benzene : The furan ring in MFCD00547057 introduces a polar oxygen atom, increasing solubility but reducing π-π stacking efficiency compared to the target compound’s benzene ring .

Isomeric and Configurational Differences

  • E vs. Z Isomers: The target compound’s E-configuration minimizes steric clash between substituents, promoting planarity and conjugation. In contrast, Z-isomers (e.g., ) exhibit non-planar structures, reducing intermolecular interactions and crystallinity .
  • Spatial Arrangement : Crystallographic studies using SHELX and ORTEP-3 reveal that E-isomers form tighter molecular packing, enhancing thermal stability compared to Z-analogs.

Heterocyclic Modifications

  • However, increased molecular weight (~400+ g/mol) may reduce bioavailability.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Trends
Compound LogP (Calculated) Hydrogen Bond Acceptors Reported Activity
Target Compound ~4.2 4 Antimicrobial, kinase inhibition
5-[(2-Nitro-Ph-CH=)-3-Ph-2-Thioxo-Thiazolidin-4-One (67664-29-3) ~3.8 5 Anticancer (NSC409041)
5-({4-[(3-Cl-Ph)Oxy]Ph-CH=}-1,3-Thiazolidine-2,4-Dione (157375-63-8) ~3.5 5 Antidiabetic (PPAR-γ modulation)

Key Findings :

  • Nitro Groups : The nitro substituent in 67664-29-3 enhances redox activity, useful in prodrug activation but increases toxicity risks .
  • Thiazolidinedione Core : Compounds like 157375-63-8 exhibit improved solubility (due to dione groups) but reduced metabolic stability compared to the target’s thioxo group .

Research Tools and Methodologies

  • Crystallography : SHELXL and WinGX were used to resolve the E-configuration of the target compound, confirming its planar structure .
  • Electronic Analysis : Multiwfn calculations revealed the electron-withdrawing effects of chlorine substituents, correlating with enhanced antibacterial activity.

Biological Activity

The compound (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific thiazolidin-4-one derivative, focusing on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Structural Characteristics

Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific substitutions on the phenyl rings in this compound significantly influence its biological activity. The presence of chlorine substituents enhances the compound's reactivity and potential therapeutic effects.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Studies indicate that compounds with specific substitutions can inhibit cancer cell proliferation effectively. For instance:

  • In vitro studies demonstrated that thiazolidin-4-one derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values for these compounds often fall within the low micromolar range, indicating potent activity .
CompoundCell LineIC50 (µM)
1MCF-70.31
2HepG20.16
3HT-290.12

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has also been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial studies revealed that compounds with chlorophenyl groups exhibit enhanced inhibition against pathogens like Escherichia coli and Staphylococcus aureus. For example, one derivative displayed an inhibition percentage of 91.66% against S. aureus and 88.46% against E. coli in specific assays .
BacteriaInhibition (%)
Staphylococcus aureus91.66
Escherichia coli88.46

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation:

  • Studies using the ABTS assay indicated that certain derivatives possess strong antioxidant properties, with some achieving high percentages of inhibition (up to 81.8%) . This activity is crucial for mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly dependent on their chemical structure:

  • Substituent Effects : The position and nature of substituents on the aromatic rings significantly affect biological outcomes. Chlorine substituents generally enhance activity.
  • Functional Groups : The presence of electron-withdrawing groups increases the reactivity of the compound, making it more effective in biological systems.

Case Studies

Recent research has documented various case studies highlighting the efficacy of thiazolidin-4-one derivatives:

  • A study reported a new series of thiazolidinone compounds synthesized with varying substituents, showing enhanced anticancer activity through enzyme inhibition mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with α-chloroketones or α-chloroacetic acid derivatives in refluxing DMF/acetic acid mixtures. Sodium acetate is often used as a base to facilitate deprotonation and cyclization . Key steps include controlling the stereochemistry of the benzylidene group (E/Z configuration) through reaction temperature and solvent polarity .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify the product using recrystallization (e.g., DMF-ethanol mixtures) to achieve >95% purity .

Q. How is the structural configuration of this compound confirmed experimentally?

  • Techniques :

  • X-ray crystallography resolves the E-configuration of the benzylidene group and hydrogen-bonding networks in the crystal lattice .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions. The thioxo group (C=S) appears as a distinct singlet at ~170 ppm in ¹³C NMR .
  • FT-IR identifies the C=S stretch (1150–1250 cm⁻¹) and carbonyl (C=O) vibrations (1650–1750 cm⁻¹) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Approach : Test polar aprotic solvents (DMF, DMSO) mixed with acetic acid or ethanol. For example, DMF-acetic acid (1:2 v/v) yields needle-like crystals suitable for X-ray analysis . Solubility in non-polar solvents (e.g., toluene) is poor due to the thiazolidinone ring’s polarity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s biological activity?

  • Experimental Design :

  • Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the phenyl rings.
  • Assess antibacterial activity via MIC assays against Staphylococcus aureus and Escherichia coli. Correlate substituent Hammett constants (σ) with bioactivity using QSAR models .
  • Contradiction Note : Chlorine substituents (as in the parent compound) may enhance antifungal activity but reduce solubility, complicating formulation .

Q. What strategies mitigate byproduct formation during electrophilic substitution reactions?

  • Optimization :

  • Use Lewis acid catalysts (e.g., AlCl₃) to direct substitution to the para position of the benzylidene group.
  • Monitor reaction kinetics via in situ Raman spectroscopy to detect intermediates like sulfoxides or sulfones, which form under oxidative conditions .
  • Data Conflict : Overly aggressive oxidation can degrade the thiazolidinone ring; use controlled reagents like meta-chloroperbenzoic acid (mCPBA) .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability Protocol :

  • Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify degradation products (e.g., hydrolyzed thioxo groups) via LC-MS.
  • Key Finding : The thioxo group is susceptible to hydrolysis in acidic conditions, necessitating enteric coatings for oral delivery .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Modeling Workflow :

  • Perform molecular docking (AutoDock Vina) against enzymes like dihydrofolate reductase (DHFR) or β-lactamase. Validate with MD simulations (GROMACS) to assess binding stability.
  • Limitation : DFT calculations may underestimate steric clashes with bulky chlorophenyl groups; refine with MM-PBSA free-energy calculations .

Key Challenges and Solutions

  • Crystallization Issues : Polymorphism can arise due to solvent polarity. Use seed crystals from DMF-acetic acid to ensure consistent crystal packing .
  • Stereochemical Control : The E-configuration is thermodynamically favored, but Z-isomers may form at low temperatures. Isolate via column chromatography (silica gel, hexane:EtOAc 3:1) .

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